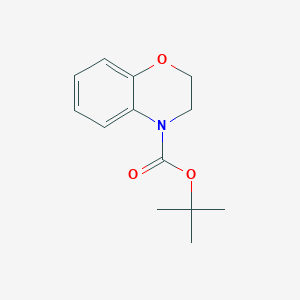

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate

説明

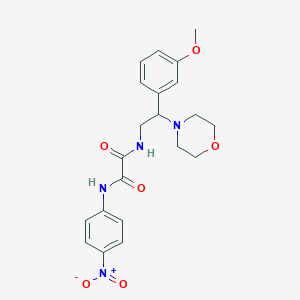

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate, also known as TBOC, is a benzoxazine monomer. It has a molecular weight of 235.28 . The IUPAC name is tert-butyl 2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate .

Molecular Structure Analysis

The molecular formula of this compound is C13H17NO3 . The InChI code is 1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 235.28 . It should be stored in a refrigerated environment .科学的研究の応用

Kinetic Resolution and Enantiomeric Purity

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate plays a role in the kinetic resolution of racemic compounds. For instance, its acylation with chiral acyl chlorides has been used for obtaining enantiomerically pure versions of similar compounds, which are crucial in enantiomeric drug formulations and chiral synthesis (Vakarov et al., 2019).

Reactivity in Organic Synthesis

This compound is significant in the synthesis of various derivatives with potential applications in different fields. Its reactivity has been harnessed to generate a range of compounds through reactions such as the Hemetsberger reaction, leading to various carboxylate derivatives. These reactions and their products are crucial in the exploration of new chemical entities (Mayer et al., 2002).

Applications in Material Synthesis

The chemical structure and reactivity of this compound make it a candidate for material synthesis. For example, its derivatives have been used in the creation of ortho-linked polyamides with potential applications in various industries due to their thermal stability and solubility characteristics (Hsiao et al., 2000).

Electrophilic C-H Amination

The compound has been involved in the electrochemical C-H amination process. This method offers a sustainable and efficient way to access heterocycles, crucial in pharmaceuticals and agrochemicals. The protocol's compatibility with various substrates and functional groups adds to its utility in synthetic chemistry (Wesenberg et al., 2017).

Safety and Hazards

The safety information available indicates that Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHIVFAYYDULPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

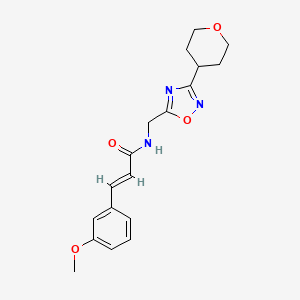

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)

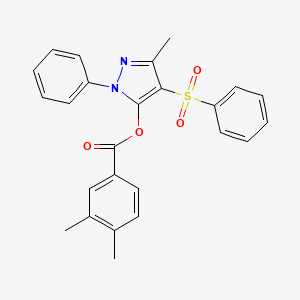

![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)

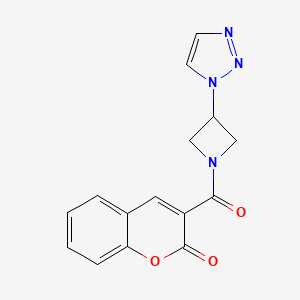

![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)